Benzene, 1-methyl-4-(1-nitrosoethenyl)-
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Overview
Description
Benzene, 1-methyl-4-(1-nitrosoethenyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a nitrosoethenyl group. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(1-nitrosoethenyl)- typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the methyl group is oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-methyl-4-(1-nitrosoethenyl)- is used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of nitroso compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(1-nitrosoethenyl)- involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring’s delocalized π-electrons facilitate electrophilic substitution reactions, while the nitroso group can undergo reduction to form amino derivatives .
Comparison with Similar Compounds
- Benzene, 1-methyl-4-nitroso-
- Benzene, 1-methyl-4-nitro-
- Benzene, 1-methyl-4-(1-methylethenyl)-
Uniqueness: Benzene, 1-methyl-4-(1-nitrosoethenyl)- is unique due to the presence of both a methyl and a nitrosoethenyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. The combination of these substituents allows for diverse chemical transformations and applications .
Properties
CAS No. |
153629-88-0 |
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Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-methyl-4-(1-nitrosoethenyl)benzene |
InChI |
InChI=1S/C9H9NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6H,2H2,1H3 |
InChI Key |
UQLZHLADBMFFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)N=O |
Origin of Product |
United States |
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